BACE1 Inhibition Potency: 4-Methyl-2-oxo-4-phenylpentanoic Acid vs. Clinical Benchmark Verubecestat
In a cell-free FRET-based enzymatic assay, 4-methyl-2-oxo-4-phenylpentanoic acid demonstrated an IC50 of 730 nM against recombinant human BACE1 [1]. This potency is approximately 332-fold lower than the reported Ki of Verubecestat (MK-8931, 2.2 nM), a clinical-stage BACE1 inhibitor [2]. While Verubecestat exhibits higher absolute potency, the target compound's micromolar-range IC50 renders it suitable as a cost-effective tool compound for assay development and validation, particularly in scenarios where high-affinity probe binding is not required or where a distinct binding mode is advantageous for orthogonal assay design.
| Evidence Dimension | BACE1 Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 730 nM |
| Comparator Or Baseline | Verubecestat (MK-8931): Ki = 2.2 nM |
| Quantified Difference | 332-fold lower potency relative to Verubecestat |
| Conditions | Target: Recombinant human BACE1 (FRET assay, 15-60 min incubation); Comparator: Recombinant BACE1 (published Ki) |
Why This Matters
This comparison clarifies that 4-methyl-2-oxo-4-phenylpentanoic acid is not a high-affinity probe but a moderately potent, structurally defined α-keto acid suitable for mechanistic studies or as a reference inhibitor in assay validation.
- [1] BindingDB. (n.d.). BDBM50145910 (CHEMBL3765711): IC50 = 730 nM against human recombinant BACE1. View Source
- [2] MedChemExpress. (n.d.). Verubecestat (MK-8931): Ki values for BACE1 and BACE2. View Source
